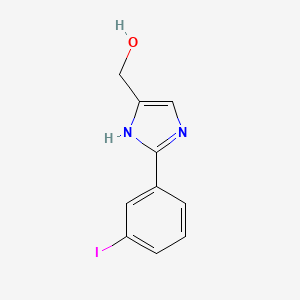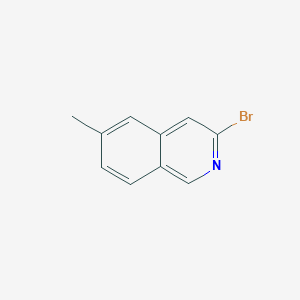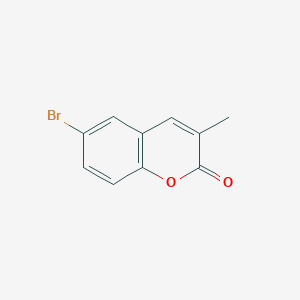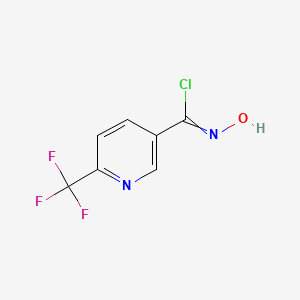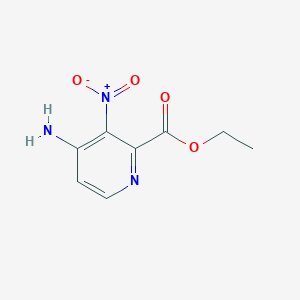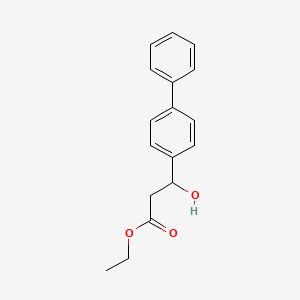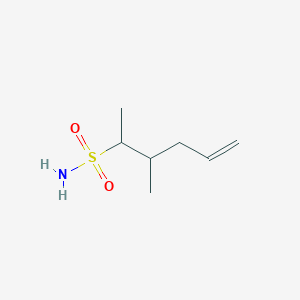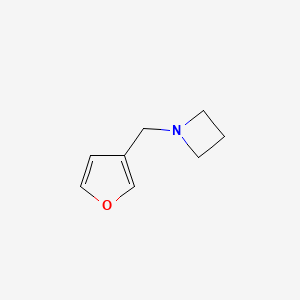
1-(Furan-3-ylmethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-ylmethyl)azetidine is a compound that features a four-membered azetidine ring attached to a furan ring via a methylene bridge. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The furan ring, a five-membered aromatic heterocycle containing oxygen, adds further complexity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-ylmethyl)azetidine can be synthesized through various methods. . This method is efficient for constructing functionalized azetidines. Another method involves radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes react with sulfonyl imines under photocatalytic conditions .
Industrial Production Methods: These include the use of metalated azetidines, practical C(sp3)–H functionalization, and the application of azetidines in polymer synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-ylmethyl)azetidine undergoes various chemical reactions due to the ring strain in the azetidine ring and the reactivity of the furan ring. Common reactions include:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The azetidine ring can be reduced to form more stable amines.
Substitution: Both the furan and azetidine rings can participate in substitution reactions, often facilitated by the presence of electron-donating or withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted azetidines and furans.
Scientific Research Applications
1-(Furan-3-ylmethyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)azetidine is largely influenced by the ring strain in the azetidine ring and the aromaticity of the furan ring. The ring strain facilitates reactions that involve ring-opening or functionalization of the azetidine ring. The furan ring can participate in π-π interactions and other aromatic interactions, making it a versatile scaffold for various applications .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Oxetanes: Four-membered oxygen-containing rings with similar ring strain but different chemical properties.
Uniqueness: 1-(Furan-3-ylmethyl)azetidine is unique due to the combination of the azetidine and furan rings, which imparts a balance of ring strain and aromatic stability.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(furan-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H11NO/c1-3-9(4-1)6-8-2-5-10-7-8/h2,5,7H,1,3-4,6H2 |
InChI Key |
AWMGLTNFIZPHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)
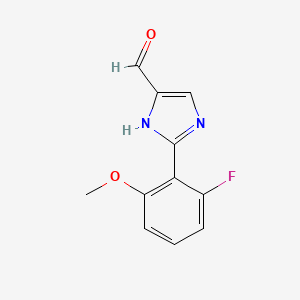
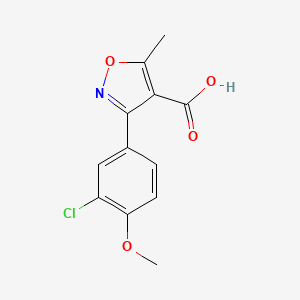
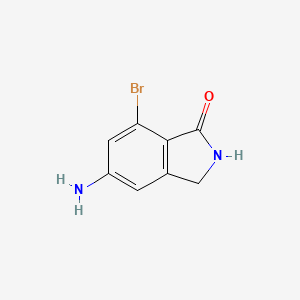
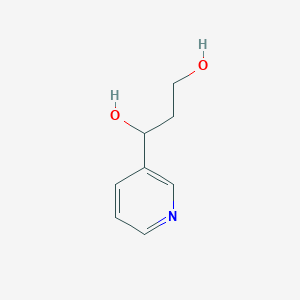
![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)
